Bis(4-nitrophenyl) disulfide
Overview
Description
Bis(4-nitrophenyl) disulfide is a chemical compound characterized by the presence of two nitrophenyl rings linked by a disulfide bridge. This compound is of interest due to its structural properties and potential applications in various fields, including materials science and organic synthesis.
Synthesis Analysis
The synthesis of bis(4-nitrophenyl) disulfide and related compounds has been explored in several studies. For instance, nitro-substituted polysulfide sulfone was synthesized through displacement polymerization involving bis(4-chloro-3-nitrophenyl) sulfone and sodium sulfide . Additionally, a related compound, bis-(4-(2-pyridylmethyleneiminophenyl))disulfide, was synthesized and its complexes with various metal ions were studied for their electrochemical properties .
Molecular Structure Analysis
The molecular structure of bis(4-nitrophenyl) disulfide has been determined using X-ray diffraction techniques. The S–S bond length indicates double-bond character, and there are significant nonbonded attractions between the sulfur and oxygen atoms of the nitro groups . The molecular conformation of bis(m-nitrophenyl) disulfide in solution suggests that the phenyl groups are twisted at an angle from coplanarity with the sulfur valency plane .
Chemical Reactions Analysis
Bis(4-nitrophenyl) disulfide can participate in various chemical reactions. For example, the reaction of N-nitroso compounds with related disulfide compounds has been studied, revealing the formation of new phosphorus ring systems and the destruction of the N-nitroso function . The study of complexes involving bis(4-nitrophenyl) disulfide analogs with triazabicyclo[4.4.0]dec-5-ene (TBD) has shown the formation of ionic pairs and the dissociation of these complexes in certain solvents .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(4-nitrophenyl) disulfide have been characterized using various spectroscopic methods. Infrared spectroscopy was used to study the crystal whiskers of bis(4-nitrophenyl) disulfide grown on a Pb layer, and the optimized structure of the molecule was determined by ab initio calculations . The crystal structure of bis-(o-nitrophenyl) disulfide provided insights into the intramolecular and intermolecular interactions within the crystal lattice . The absence of direction-specific intermolecular interactions in the structure of 2-nitrophenyl 4-nitrophenyl disulfide was noted, contrasting with the behavior of its symmetrical isomers .
Scientific Research Applications
Growth on Pb Layer for Electron Microscopy and Infrared Spectroscopy : Bis(4-nitrophenyl) disulfide crystals have been grown on Pb films for electron microscopy and infrared spectroscopy studies. These crystals preferentially grow on Pb but not on Si, In, or Ag, showing potential for material science applications (McCluskey, Grover, & Zhuravlev, 2002).
Self-Healing Elastomers : It has been used as a dynamic crosslinker in the design of self-healing poly(urea–urethane) elastomers. These elastomers demonstrate quantitative healing efficiency at room temperature without any catalyst or external intervention (Rekondo et al., 2014).
High-Pressure Disulfide Metathesis : The compound has been involved in high-pressure disulfide metathesis reactions, offering a new route for chemical synthesis under combined pressure and temperature stimuli (Sobczak et al., 2018).
Synthesis of Heterocyclic Compounds : It has been used in the synthesis of heterocyclic compounds like 2H-1,4-benzothiazin-3(4H)-ones and 2H-1,4-benzoselenazin-3(4H)-ones, demonstrating its utility in organic chemistry (Zhong & Zhang, 2001).
Spectrophotometric Determination of Carbon Disulfide : The compound has been synthesized and used for the indirect photometric determination of carbon disulfide, indicating its applications in analytical chemistry (Veksler et al., 2003).
Conversion to Heterocycles Containing Sulfur and Nitrogen : Treatment with samarium diiodide leads to the formation of various benzothiazolines and other compounds, showing its versatility in chemical synthesis (Zhong, Chen, & Zhang, 2001).
Electrochemical Reduction Studies : The electrochemical reduction of bis(4-nitrophenyl) disulfide has been investigated, contributing to the understanding of electron-transfer processes in chemistry (Ji, Goddard, & Houmam, 2004).
Use in Solid-Phase Combinatorial Synthesis : It has been used in solid-phase combinatorial synthesis of benzothiazole and benzothiazepine derivatives, indicating its role in advanced chemical synthesis techniques (Lee, Lam, & Lee, 2001).
Safety And Hazards
Bis(4-nitrophenyl) disulfide is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation exposure, and is suspected of causing cancer (Carcinogenicity, Category 2) . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-nitro-4-[(4-nitrophenyl)disulfanyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4S2/c15-13(16)9-1-5-11(6-2-9)19-20-12-7-3-10(4-8-12)14(17)18/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGZRLZJBLEVFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SSC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059211 | |
Record name | Disulfide, bis(4-nitrophenyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-nitrophenyl) disulfide | |
CAS RN |
100-32-3 | |
Record name | Bis(4-nitrophenyl) disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Dinitrodiphenyldisulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(4-nitrophenyl) disulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4566 | |
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Record name | Disulfide, bis(4-nitrophenyl) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disulfide, bis(4-nitrophenyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(4-nitrophenyl) disulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.582 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4,4'-DINITRODIPHENYL DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F16G70DEUU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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